Cas no 2639408-97-0 (tert-butyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate)

2639408-97-0 structure
상품 이름:tert-butyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate
CAS 번호:2639408-97-0
MF:C13H22O3
메가와트:226.311984539032
MDL:MFCD33549971
CID:5651786
PubChem ID:132270470
tert-butyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate 화학적 및 물리적 성질
이름 및 식별자
-
- tert-butyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate
- Cyclohexanecarboxylic acid, 2,2-dimethyl-4-oxo-, 1,1-dimethylethyl ester
-
- MDL: MFCD33549971
- 인치: 1S/C13H22O3/c1-12(2,3)16-11(15)10-7-6-9(14)8-13(10,4)5/h10H,6-8H2,1-5H3
- InChIKey: LUOQVKWYBJGTMP-UHFFFAOYSA-N
- 미소: C1(C(OC(C)(C)C)=O)CCC(=O)CC1(C)C
실험적 성질
- 밀도: 0.990±0.06 g/cm3(Predicted)
- 비등점: 288.3±33.0 °C(Predicted)
tert-butyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27755410-5.0g |
tert-butyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate |
2639408-97-0 | 95.0% | 5.0g |
$3147.0 | 2025-03-19 | |
Enamine | EN300-27755410-10.0g |
tert-butyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate |
2639408-97-0 | 95.0% | 10.0g |
$4667.0 | 2025-03-19 | |
Enamine | EN300-27755410-0.5g |
tert-butyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate |
2639408-97-0 | 95.0% | 0.5g |
$847.0 | 2025-03-19 | |
Enamine | EN300-27755410-5g |
tert-butyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate |
2639408-97-0 | 95% | 5g |
$3147.0 | 2023-09-09 | |
Aaron | AR0285CN-250mg |
tert-butyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate |
2639408-97-0 | 95% | 250mg |
$765.00 | 2025-02-15 | |
Aaron | AR0285CN-5g |
tert-butyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate |
2639408-97-0 | 95% | 5g |
$4353.00 | 2023-12-15 | |
Aaron | AR0285CN-1g |
tert-butyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate |
2639408-97-0 | 95% | 1g |
$1519.00 | 2025-02-15 | |
1PlusChem | 1P02854B-250mg |
tert-butyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate |
2639408-97-0 | 95% | 250mg |
$727.00 | 2024-05-08 | |
Aaron | AR0285CN-50mg |
tert-butyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate |
2639408-97-0 | 95% | 50mg |
$372.00 | 2025-02-15 | |
1PlusChem | 1P02854B-2.5g |
tert-butyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate |
2639408-97-0 | 95% | 2.5g |
$2691.00 | 2024-05-08 |
tert-butyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate 관련 문헌
-
1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280
-
3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
5. Book reviews
2639408-97-0 (tert-butyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate) 관련 제품
- 1850835-22-1(2-Methyl-6-propylpyridin-3-amine)
- 1403564-70-4(4-(2-Chloro-benzoyl)-tetrahydro-pyran-4-carbonitrile)
- 143767-85-5(4-(2-chlorophenyl)-2-methylbutan-2-amine)
- 1337693-58-9(6,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine)
- 70199-60-9(Pyridine, 4-(methoxymethyl)-)
- 485799-04-0(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine)
- 1450995-54-6(2-(tert-Butyl)-3-nitronaphthalene)
- 1804347-50-9(4-(Difluoromethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-3-acetonitrile)
- 1807026-74-9(Ethyl 4-bromo-3-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-acetate)
- 1038274-50-8(6-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid)
추천 공급업체
Shanghai Joy Biotech Ltd
골드 회원
중국 공급자
대량

Jinan Hanyu Chemical Co.,Ltd.
골드 회원
중국 공급자
대량

Minglong (Xianning) Medicine Co., Ltd.
골드 회원
중국 공급자
대량

Jincang Pharmaceutical (Shanghai) Co., LTD.
골드 회원
중국 공급자
시약

Synrise Material Co. Ltd.
골드 회원
중국 공급자
대량
